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molecular formula C8H14O B1282933 4-Methylcyclohexane-1-carbaldehyde CAS No. 33242-79-4

4-Methylcyclohexane-1-carbaldehyde

Cat. No. B1282933
M. Wt: 126.2 g/mol
InChI Key: XZUAUDZGDPLDLH-UHFFFAOYSA-N
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Patent
US08815926B2

Procedure details

A mixture of the compound prepared in step 115.6 (8.8 g, 54.7 mmol) and Pd/C 10% (5.8 g, 54.7 mmol) in THF (150 mL) and 2,6-lutidine (11.7 g, 109 mmol) was stirred for 15.5 h at rt, under a hydrogen atmosphere. The reaction mixture was filtered through a pad of celite. The crude was dissolved in CH2Cl2 and extracted with 1N HCl then with a saturated aqueous NaHCO3 solution. The organic layer was dried (Na2SO4), filtered and concentrated.
[Compound]
Name
compound
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
5.8 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
N1[C:6]([CH3:7])=[CH:5][CH:4]=[CH:3][C:2]=1[CH3:8].C1C[O:12][CH2:11]C1>[Pd]>[CH3:8][CH:2]1[CH2:7][CH2:6][CH:5]([CH:11]=[O:12])[CH2:4][CH2:3]1

Inputs

Step One
Name
compound
Quantity
8.8 g
Type
reactant
Smiles
Name
Quantity
11.7 g
Type
reactant
Smiles
N1=C(C=CC=C1C)C
Name
Quantity
150 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
5.8 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 15.5 h at rt, under a hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a pad of celite
DISSOLUTION
Type
DISSOLUTION
Details
The crude was dissolved in CH2Cl2
EXTRACTION
Type
EXTRACTION
Details
extracted with 1N HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15.5 h
Name
Type
Smiles
CC1CCC(CC1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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